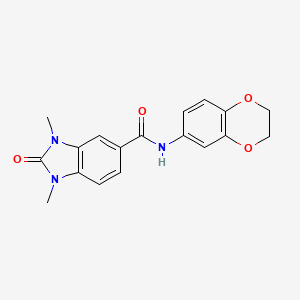![molecular formula C16H21N3O3S B5300256 2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of spleen tyrosine kinase (Syk) and is being investigated for its ability to treat various types of cancer and autoimmune diseases.
作用機序
2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine works by selectively inhibiting Syk, a protein kinase that plays a key role in the activation of B-cells and other immune cells. By inhibiting Syk, this compound prevents the activation and proliferation of B-cells, which are often involved in the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its ability to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases, this compound has also been shown to modulate the immune response and enhance the activity of other immune cells such as T-cells.
実験室実験の利点と制限
One of the main advantages of 2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine is its selectivity for Syk, which reduces the risk of off-target effects and toxicity. Additionally, this compound has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, one of the main limitations of this compound is its complex synthesis process, which can limit its availability and increase its cost.
将来の方向性
There are several future directions for the research and development of 2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine. One potential area of investigation is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy in the treatment of cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound could help to increase its availability and accessibility for researchers and clinicians.
合成法
2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents to form the desired product. The synthesis process is complex and requires specialized equipment and trained personnel.
科学的研究の応用
2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer and autoimmune diseases. In particular, this compound has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Additionally, this compound has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-(3-methoxyphenyl)-1-(1-methylimidazol-4-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-18-11-16(17-12-18)23(20,21)19-9-4-3-8-15(19)13-6-5-7-14(10-13)22-2/h5-7,10-12,15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPVBAMUNPSSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5300219.png)
![(3S*,4R*)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5300223.png)
![(1-methyl-1H-imidazol-2-yl)[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5300230.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoacetamide](/img/structure/B5300234.png)
![N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(tetrahydrofuran-2-yl)thiophene-2-carboxamide](/img/structure/B5300240.png)
![methyl 2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}nicotinate](/img/structure/B5300247.png)
![4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)

![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)
![2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5300274.png)
![4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5300280.png)